An In-depth Technical Guide to 5-azoniaspiro[4.4]nonane Bromide
An In-depth Technical Guide to 5-azoniaspiro[4.4]nonane Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-azoniaspiro[4.4]nonane bromide, also known by its synonym 1,1'-spirobipyrrolidinium bromide, is a quaternary ammonium salt with a unique spirocyclic architecture. This structure imparts a high degree of conformational rigidity and stability, making it a molecule of significant interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed exploration of its established and potential applications, with a particular focus on its role in mass spectrometry and the broader context of drug discovery. While the biological mechanism of action of this specific compound is not yet fully elucidated, this guide will delve into the known activities of related spiro-pyrrolidinium compounds to offer insights into its potential pharmacological relevance.
Introduction: The Spirocyclic Advantage
Spiro compounds, characterized by two rings connected through a single common atom, have garnered considerable attention in medicinal chemistry and materials science. The constrained geometry of the 5-azoniaspiro[4.4]nonane cation can enhance binding affinity to biological targets and improve metabolic stability, making this scaffold an attractive starting point for the development of novel therapeutics[1]. Derivatives of the broader azaspiro[4.4]nonane scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects[1]. This guide focuses specifically on the bromide salt of the 5-azoniaspiro[4.4]nonane cation, providing a foundational understanding for researchers looking to explore its properties and applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-azoniaspiro[4.4]nonane bromide is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 16450-38-7 | PubChem[2] |
| Molecular Formula | C₈H₁₆BrN | PubChem[2] |
| Molecular Weight | 206.12 g/mol | PubChem[2] |
| Appearance | White to almost white powder or crystal | TCI |
| Melting Point | 273 °C | TCI |
| Solubility | Soluble in water | TCI |
| IUPAC Name | 5-azoniaspiro[4.4]nonane bromide | PubChem[2] |
| SMILES | C1CC[N+]2(C1)CCCC2.[Br-] | PubChem[2] |
| InChI Key | PQTWYBSYKLXZME-UHFFFAOYSA-M | PubChem[2] |
Safety and Handling: 5-Azoniaspiro[4.4]nonane bromide is classified as a skin and eye irritant.[2] Standard laboratory safety protocols, including the use of protective gloves and eye protection, should be followed during handling.[3] It is also reported to be hygroscopic and should be stored in a cool, dark place under an inert atmosphere.
Synthesis and Characterization
While a definitive, step-by-step protocol for the direct synthesis of 5-azoniaspiro[4.4]nonane bromide is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be inferred from the synthesis of its derivatives, particularly its application as an ionization tag in mass spectrometry.[4]
The core of the synthesis lies in the formation of the spirocyclic quaternary ammonium cation. A likely method involves the reaction of pyrrolidine with a suitable bifunctional electrophile. A well-established method for forming similar spiro-pyrrolidinium structures involves the reaction of a secondary amine with a dihaloalkane.
A proposed synthetic pathway is the reaction of pyrrolidine with 1,4-dibromobutane. In this reaction, one molecule of pyrrolidine would initially displace one of the bromide ions from 1,4-dibromobutane. The resulting intermediate would then undergo an intramolecular cyclization, where the nitrogen atom attacks the terminal carbon bearing the second bromide, thus forming the spirocyclic 5-azoniaspiro[4.4]nonane cation.
Proposed Synthesis Workflow:
Caption: Workflow for using 5-azoniaspiro[4.4]nonane as an ionization tag in proteomics.
Potential Applications in Drug Discovery and Neuroscience
While direct pharmacological data for 5-azoniaspiro[4.4]nonane bromide is scarce, the broader class of spiro-pyrrolidinium compounds has been explored for various therapeutic applications. This suggests potential avenues for future research into the biological activity of this specific molecule.
Spiro-pyrrolidine skeletons are found in compounds with antitumor, anti-tuberculosis, antibacterial, and anti-Alzheimer's disease effects. [5]Furthermore, spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives have been synthesized and evaluated as potential analgesics and antidepressants. [6] Given its quaternary ammonium structure, a key area of investigation would be its interaction with neurotransmitter systems, particularly cholinergic receptors. Many quaternary ammonium compounds act as antagonists at muscarinic acetylcholine receptors. However, without experimental data, this remains speculative.
Future Research Directions:
-
Screening for Biological Activity: High-throughput screening against a panel of receptors, enzymes, and ion channels could uncover novel biological activities.
-
Antimicrobial Testing: Evaluation of its efficacy against a range of bacterial and fungal pathogens is warranted, given the known antimicrobial properties of some spiro-pyrrolidine derivatives.
-
Neuropharmacological Profiling: Investigating its effects on neuronal cultures and in animal models of neurological disorders could reveal potential CNS activity.
Conclusion
5-Azoniaspiro[4.4]nonane bromide is a molecule with a well-defined and highly valuable application in the field of mass spectrometry, where its stability as an ionization tag significantly enhances peptide sequencing. Its physicochemical properties are well-characterized, and a plausible synthetic route can be readily devised. While its direct pharmacological applications are yet to be explored, the rich biology of related spiro-pyrrolidinium compounds suggests that it may hold untapped potential in drug discovery. This guide serves as a comprehensive resource for researchers interested in leveraging the unique properties of this compound, both in its established role and in the exciting prospect of uncovering new scientific applications.
References
-
Stefanowicz, P., Kluczyk, A., & Szewczuk, Z. (2017). Heterocyclic analogs of the azoniaspiro[4.4]nonyl ionization tag for sensitive peptide sequencing by mass spectrometry. Analytical and Bioanalytical Chemistry, 410(3), 925-933. [Link]
-
PubChem. (n.d.). 5-Azoniaspiro[4.4]nonane Bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Retrieved from [Link]
-
Welch, W. M., Harbert, C. A., Weissman, A., & Koe, B. K. (1986). Synthesis and pharmacological evaluation of aromatic dihydroxylated spiro[indan-1,3'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives. Journal of Medicinal Chemistry, 29(10), 2093–2099. [Link]
-
Haldar, P., & Sahu, S. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249767. [Link]
-
Freed, M. E., Potoski, J. R., Freed, E. H., & Conklin, G. L. (1971). Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics. Journal of Medicinal Chemistry, 14(7), 624–626. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Azoniaspiro[4.4]nonane Bromide | C8H16BrN | CID 11458396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Azoniaspiro[4.4]nonane Bromide | 16450-38-7 | TCI EUROPE N.V. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
